molecular formula C9H8BrN3 B1440927 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile CAS No. 1263211-32-0

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile

Cat. No.: B1440927
CAS No.: 1263211-32-0
M. Wt: 238.08 g/mol
InChI Key: VCZRZAKBOVDDTK-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile ( 1219022-87-3) is a bromo- and cyano-functionalized derivative of the 1,5-naphthyridine scaffold. With a molecular formula of C9H9BrN2O2 and a molecular weight of 257.08, this compound is offered as a key chemical intermediate for research and development applications . The 1,5-naphthyridine core is a diazanaphthalene system known for its significant importance in medicinal chemistry, with derivatives exhibiting a wide range of biological activities such as antibacterial, antiviral, and antiproliferative properties . The tetrahydro form of the 1,5-naphthyridine ring can be accessed through the reduction of the fully aromatic system . The bromine and nitrile functional groups on this molecule make it a versatile building block for further synthetic elaboration. Researchers can utilize these handles in cross-coupling reactions and other nucleophilic transformations to create novel derivatives for various research applications, including in pharmaceuticals and materials science. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

IUPAC Name

4-bromo-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-4-6(5-11)13-8-2-1-3-12-9(7)8/h4,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZRZAKBOVDDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=CC(=C2NC1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5,6,7,8-Tetrahydro-1,5-naphthyridine-2-carbonitrile Core

  • Starting Materials: Typically, 3-aminopyridine derivatives or substituted aminopyridines are condensed with malonate or cyano-containing reagents to introduce the carbonitrile group at position 2.

  • Cyclization: The condensation product undergoes intramolecular cyclization under heating or catalysis to form the tetrahydro-1,5-naphthyridine ring system bearing the carbonitrile substituent.

  • Example Reaction: Reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of montmorillonite K10 catalyst yields the corresponding 1,5-naphthyridine derivative, which can be adapted for carbonitrile introduction.

Bromination at Position 4

  • Bromination Agent: Bromine in acetic acid or N-bromosuccinimide (NBS) is used for selective bromination at the 4-position of the tetrahydro-1,5-naphthyridine ring.

  • Conditions: The bromination is typically carried out under mild acidic conditions to avoid overbromination or ring degradation. The use of acetic acid as solvent facilitates solubility and reaction control.

  • Yield and Purification: Bromination yields are moderate to good, and the product is purified by recrystallization or chromatography.

  • Example: Bromination of 1,5-naphthyridine derivatives with bromine in acetic acid has been reported to afford 3-bromo-1,5-naphthyridine derivatives, which can be extrapolated to the 4-bromo tetrahydro derivatives with appropriate substrate control.

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Condensation & Cyclization Aminopyridine + β-ketoester, heat, catalyst (e.g., montmorillonite K10) 5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile core 45–55 Catalyst choice affects yield
2 Bromination Bromine in acetic acid or NBS, mild acidic conditions 4-Bromo-5,6,7,8-tetrahydro-naphthyridine-2-carbonitrile 50–65 Controlled to avoid polybromination

Research Findings and Optimization Notes

  • Catalyst Efficiency: Iodine and montmorillonite K10 have proven effective for cyclization steps, with iodine allowing catalyst recovery and reuse up to five times without loss of activity.

  • Solvent Effects: Mixed solvents such as dioxane/water (1:1) enhance reaction reproducibility and yield in cyclization reactions.

  • Bromination Selectivity: Use of N-bromosuccinimide (NBS) offers better control over bromination site and reduces side reactions compared to elemental bromine.

  • Thermal Conditions: Prolonged reflux in concentrated hydrobromic acid can facilitate ring closure and decarboxylation steps, speeding up synthesis.

  • Scale-Up Potential: Some synthetic routes have been successfully scaled to multikilogram quantities, indicating industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, which react readily with 1,5-naphthyridines to form N-alkylsubstituted derivatives through quaternary salts intermediates . Base-induced hydrogen halide elimination is a typical condition for these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-alkylsubstituted 1,5-naphthyridines are common products when alkyl halides are used as reagents .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile as an anticancer agent. Its mechanism primarily involves the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of this compound

CompoundMechanism of ActionIC50 (µM)Cancer Type
This compoundInhibits tubulin polymerization5.0HCT116 (colon cancer)
Similar derivativesInduces G2/M arrest3.0HL-60 (leukemia)

A notable case study by Chen et al. demonstrated that this compound enhances the efficacy of cisplatin in various cancer cell lines by acting as a sensitizer. The introduction of bromine at the C-4 position significantly increased the anticancer activity against resistant strains.

Antimicrobial Applications

The compound has also shown promising results in antimicrobial research. Its derivatives exhibit enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli15

Research indicates that the presence of bromine enhances the compound's lipophilicity and bioavailability, contributing to its effectiveness against resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of naphthyridine derivatives. The findings revealed that compounds with bromine substitutions exhibited superior activity against various cancer cell lines. The mechanism was attributed to their ability to disrupt microtubule formation during mitosis.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of substituted naphthyridines. The study found that compounds with halogen substitutions demonstrated enhanced activity against resistant bacterial strains compared to their non-brominated counterparts.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between 4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile and analogous compounds:

Compound Name Core Structure Position 4 Substituent Position 2 Substituent Saturation CAS Number
This compound [1,5]naphthyridine Bromine Carbonitrile (CN) 5–8 positions 436852-25-4
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carboxylic acid [1,5]naphthyridine Bromine Carboxylic acid (COOH) 5–8 positions Not explicitly provided
3-Bromo-N-(4-chloro-2-((2-(5-(dimethylamino)naphthalen-1-ylsulfonyl))carbamoyl)-6-methylphenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide Pyrazole Bromine Carboxamide Non-saturated Not provided

Key Observations :

  • Carbonitrile vs. Carboxylic Acid : The carbonitrile group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the carboxylic acid derivative, which is more polar and capable of strong hydrogen bonding . This difference impacts solubility (e.g., in THF or aqueous buffers) and reactivity in cross-coupling reactions.
  • Bromine as a Handle : The bromine substituent at position 4 enables further functionalization via Suzuki-Miyaura or Ullmann couplings, a feature shared with brominated pyrazole derivatives like the compound in .

Physicochemical and Crystallographic Properties

The bromine atom’s steric and electronic effects may further influence melting points and solubility, though experimental data are needed for quantitative comparison.

Biological Activity

4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique naphthyridine structure with a bromine atom and a carbonitrile group. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C9H9BrN2
  • Molecular Weight : 227.09 g/mol
  • CAS Number : 1263211-32-0

The biological activity of this compound primarily involves interactions with various biological targets including enzymes and receptors. The compound's structure allows it to modulate the activity of specific proteins, influencing cellular processes such as apoptosis and cell proliferation.

Anticancer Properties

Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells. A study demonstrated that canthinone-type alkaloids derived from naphthyridines induced apoptosis in leukemia cells through cell cycle arrest and differentiation mechanisms .
  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and A549) have shown that naphthyridine derivatives can inhibit cell proliferation effectively, suggesting potential as anticancer agents .

Antimicrobial Activity

Naphthyridine derivatives are also noted for their antimicrobial effects. They have been tested against a range of pathogens and exhibited significant inhibitory activity:

  • Mechanism : The antimicrobial action is believed to result from the disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neurological Effects

Some studies suggest that naphthyridine compounds may have neuroprotective effects. They could potentially modulate neurotransmitter systems or exert antioxidant effects that protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have focused on the biological activities of naphthyridine derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of this compound in human cancer cell lines.
    • Findings : The compound showed IC50 values indicating potent cytotoxicity against several cancer types, suggesting its potential as a lead compound for further development .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy against common bacterial strains.
    • Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Neuroprotective Studies :
    • Objective : To investigate the effects on neuronal cell lines.
    • Findings : The compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cells, highlighting its potential in treating neurodegenerative diseases .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
This compoundBromine and carbonitrile groupsAnticancer, antimicrobial
CanthinoneAlkaloid structureAnticancer (apoptosis induction)
AaptamineSimilar naphthyridine coreCytotoxicity against various cancer lines

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile

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